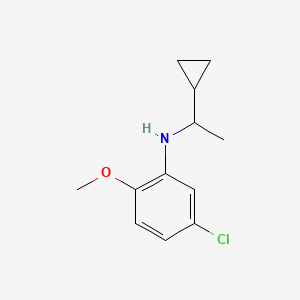

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Description

5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7) is a substituted aniline derivative characterized by:

- Molecular formula: C₁₂H₁₅ClN₂O (molecular weight: 225.72 g/mol) .

- Structural features: A chloro substituent at position 5, a methoxy group at position 2, and an N-bound 1-cyclopropylethyl moiety.

- Purity: 95% (commercial batches), though production is currently discontinued .

The compound’s steric and electronic properties are influenced by the cyclopropylethyl group, which introduces significant steric hindrance and lipophilicity compared to simpler aniline derivatives.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline |

InChI |

InChI=1S/C12H16ClNO/c1-8(9-3-4-9)14-11-7-10(13)5-6-12(11)15-2/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

VXKVVPKBBNHFAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=C(C=CC(=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with commercially available chlorinated aniline derivatives, notably 4-chloro-1-methoxy-2-nitrobenzene or similar compounds. The key step involves nitration to introduce nitro groups, which are subsequently reduced to amines.

Step-by-step Process:

Nitration:

The aromatic ring undergoes nitration using a mixture of nitric acid and sulfuric acid, selectively introducing a nitro group ortho or para to existing substituents, depending on directing effects. For example, nitration of 4-chloro-1-methoxybenzene yields nitro derivatives with high regioselectivity.Reduction of Nitro Group:

The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., palladium on carbon in ethanol) or metal reduction (e.g., iron or tin in acid). This step yields 5-chloro-2-methoxyaniline .

Purification:

The crude product is purified via recrystallization from water or aqueous ethanol, as recommended in authoritative sources, to obtain analytically pure 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline .

Functionalization with Cyclopropyl Ethyl Group

The key structural feature, the (1-cyclopropylethyl) moiety, is introduced through nucleophilic substitution or cross-coupling reactions :

Preparation of Cyclopropyl Ethylamine Derivative:

The cyclopropyl ethylamine can be synthesized separately via cyclopropyl precursor alkylation or obtained commercially.Coupling with Aniline Derivative:

The amino group on 5-chloro-2-methoxyaniline is then coupled with the cyclopropyl ethyl fragment via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This step forms the N-(1-cyclopropylethyl) substituent on the aniline backbone.

Reaction Conditions:

- Use of palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands.

- Base such as potassium tert-butoxide or sodium tert-butoxide.

- Solvent: tert-butanol or dimethylformamide.

- Elevated temperature (80–120°C).

Purification and Characterization

Following synthesis, purification involves:

- Steam distillation for volatile intermediates.

- Recrystallization from water or aqueous ethanol to obtain pure compounds.

- Spectroscopic confirmation (NMR, IR, MS) to verify structure.

Summary of Key Data and Conditions

| Step | Reagents | Conditions | Purification | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Reflux | Recrystallization | Regioselective nitration |

| Reduction | Pd/C or Fe | Hydrogenation / Acidic reduction | Filtration, recrystallization | Converts nitro to amino |

| Cyclopropyl Ethylation | Cyclopropyl precursor + Pd catalysis | 80–120°C | Chromatography | Nucleophilic substitution or cross-coupling |

| Chlorination | SOCl₂ or PCl₅ | Reflux | Recrystallization | Selective para-chlorination |

| Methoxy Introduction | Iodomethane / Dimethyl sulfate | Room temperature / reflux | Recrystallization | O-alkylation |

Research Findings and Data

- The synthesis of 5-chloro-2-methoxyaniline has been well documented, with purification via steam distillation and recrystallization from water or aqueous ethanol.

- The introduction of the cyclopropylethyl group is facilitated by palladium-catalyzed cross-coupling reactions, which are efficient and high-yielding.

- Purification and characterization are crucial, with spectral data confirming the structure and purity of intermediates and final products.

The preparation of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline involves a multi-step synthetic approach that includes nitration, reduction, selective chlorination, methoxy group introduction, and finally, attachment of the cyclopropylethyl moiety via palladium-catalyzed cross-coupling. The process emphasizes purification through recrystallization and distillation, supported by spectral verification to ensure compound integrity. This methodology aligns with established organic synthesis protocols and is adaptable for scale-up in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Amine derivatives

Substitution: Substituted aniline derivatives

Scientific Research Applications

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

5-Chloro-2-hydroxyaniline (CAS: 95-85-2)

Key differences :

Functional Impact :

Pyrazole Carboxamides (Compounds 3a–3p)

These derivatives (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamides) share a chloroaniline backbone but feature additional pyrazole and carboxamide functionalities .

Functional Impact :

Methylclonazepam (CAS: 1019504-68-7)

Though structurally distinct (a benzodiazepine), Methylclonazepam shares a chloro-substituted aromatic system. However, its nitro and diazepinone groups confer unique pharmacological activity, unlike the aniline-based target compound .

Biological Activity

5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H15ClN2O

- Molecular Weight : Approximately 250.76 g/mol

- IUPAC Name : 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

The presence of a chloro substituent, a methoxy group, and a cyclopropyl ethyl moiety contributes to its unique chemical behavior and potential biological activity.

Biological Activities

Research indicates that 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess such activity. The structural features may enhance binding to microbial targets.

- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The cyclopropyl group is believed to enhance binding affinity to cancer-related targets.

The biological activity of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline can be attributed to its interaction with specific molecular targets:

- The cyclopropyl group enhances the compound's binding affinity to various enzymes and receptors.

- The methoxy group may influence the electronic properties of the molecule, potentially altering its reactivity and interaction with biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline | Contains chloro and methoxy groups | Cyclopropyl group enhances binding affinity |

| N-(1-cyclopropylethyl)-2-methylaniline | Lacks chloro substituent | Methyl group instead of chloro |

| N-(1-cyclobutylethyl)-2-methoxyaniline | Contains cyclobutyl instead of cyclopropyl | Different ring structure affects sterics |

| N-(cyclohexylethyl)-2-methoxy-5-methyl aniline | Cyclohexane ring instead of cyclopropane | Larger ring may alter biological activity |

This table illustrates how the specific substituents in 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline may influence its biological activity differently compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, and how do steric effects influence reaction yields?

- Methodological Answer : The compound can be synthesized via N-alkylation of 2-methoxyaniline derivatives. The cyclopropylethyl group introduces steric hindrance, requiring optimized conditions such as polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance nucleophilic substitution efficiency. Catalytic bases like K₂CO₃ may improve reaction kinetics by deprotonating the aniline nitrogen .

Q. Which analytical techniques are critical for characterizing the purity and stability of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is essential for assessing purity, while FT-IR spectroscopy confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aniline moiety). Mass spectrometry (ESI-MS) validates the molecular ion peak (m/z 225.72) and fragmentation patterns. Thermal stability can be evaluated via thermogravimetric analysis (TGA) .

Q. How do the physicochemical properties of 2-methoxyaniline derivatives inform solubility and formulation strategies for this compound?

- Methodological Answer : The methoxy group enhances hydrophobicity, necessitating co-solvents (e.g., ethanol/DMSO mixtures) for in vitro assays. Hydrogen-bonding interactions with primary alcohols, as observed in binary mixtures of 2-methoxyaniline, suggest potential for tuning solubility via solvent selection. Density and viscosity data (e.g., negative excess molar volumes) indicate strong intermolecular interactions in polar solvents .

Advanced Research Questions

Q. How does the cyclopropylethyl substituent influence biological activity compared to other alkyl or aryl groups?

- Methodological Answer : Structural analogs (e.g., 4-Fluoro-N-(1-cyclopropylethyl)-N-(thiophen-2-yl)benzamide) suggest that the cyclopropane ring introduces conformational rigidity, potentially enhancing target binding affinity. Comparative SAR studies using cyclohexyl or linear alkyl analogs can isolate steric and electronic effects. Computational docking (e.g., AutoDock Vina) may predict binding modes with enzymes like cytochrome P450 .

Q. What experimental designs resolve contradictions in the compound’s reactivity across different catalytic systems?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts for cross-coupling reactions) can be addressed via kinetic studies (e.g., time-resolved NMR) and Hammett plots to quantify electronic effects. Control experiments with deuterated substrates or radical scavengers (e.g., TEMPO) clarify reaction mechanisms .

Q. Can poly(2-methoxyaniline)-based sensor platforms be adapted for detecting environmental pollutants using this compound?

- Methodological Answer : The methoxy group’s electron-donating properties enhance π-π interactions with gases like SO₂. Fabricating QCM sensors with electrochemical polymerization of 2-methoxyaniline derivatives could enable real-time detection. Calibration curves (0.1–10 ppm SO₂) and selectivity tests against NO₂/CO₂ are critical for validating sensor performance .

Q. How do computational models predict the compound’s pharmacokinetic profile, and what in vitro assays validate these predictions?

- Methodological Answer : ADMET predictions (e.g., SwissADME) estimate logP (~3.2) and CYP450 inhibition risks. In vitro assays like Caco-2 permeability and microsomal stability tests validate bioavailability. Metabolite identification via LC-MS/MS confirms oxidative pathways (e.g., hydroxylation at the cyclopropane ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.